molecular formula C17H12Cl2N6O2S B8104004 Sgk1-IN-2

Sgk1-IN-2

Cat. No.: B8104004
M. Wt: 435.3 g/mol
InChI Key: RTERCHJCWXQPSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SGK1-IN-2 is a small molecule inhibitor targeting serum and glucocorticoid-regulated kinase 1 (SGK1). SGK1 is a serine/threonine kinase that plays a crucial role in various cellular processes, including ion transport, cell survival, and proliferation. Dysregulation of SGK1 has been implicated in several diseases, including cancer, hypertension, and diabetes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SGK1-IN-2 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The exact synthetic route and reaction conditions can vary depending on the desired purity and yield. Commonly used reagents include organic solvents, catalysts, and protective groups to ensure selective reactions .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the product. This often requires optimization of reaction conditions, purification processes, and quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

SGK1-IN-2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

SGK1-IN-2 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of SGK1 in various chemical processes.

    Biology: Employed in cellular and molecular biology research to investigate the function of SGK1 in cell signaling pathways.

    Medicine: Explored as a potential therapeutic agent for diseases such as cancer, hypertension, and diabetes.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting SGK1 .

Mechanism of Action

SGK1-IN-2 exerts its effects by inhibiting the activity of SGK1. This inhibition disrupts the downstream signaling pathways regulated by SGK1, leading to altered cellular processes such as ion transport, cell survival, and proliferation. The molecular targets of this compound include various ion channels, transporters, and transcription factors that are regulated by SGK1 .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to SGK1-IN-2 include other SGK inhibitors such as SGK1-IN-1, SGK1-IN-3, and SGK1-IN-4. These compounds share structural similarities and target the same kinase but may differ in their potency, selectivity, and pharmacokinetic properties .

Uniqueness of this compound

This compound is unique due to its specific binding affinity and selectivity for SGK1. This makes it a valuable tool for studying the specific role of SGK1 in various biological processes and for developing targeted therapies for diseases associated with SGK1 dysregulation .

Properties

IUPAC Name

N-[4-(3-amino-2H-pyrazolo[3,4-b]pyrazin-6-yl)phenyl]-2,5-dichlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N6O2S/c18-10-3-6-12(19)14(7-10)28(26,27)25-11-4-1-9(2-5-11)13-8-21-15-16(20)23-24-17(15)22-13/h1-8,25H,(H3,20,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTERCHJCWXQPSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=NNC(=C3N=C2)N)NS(=O)(=O)C4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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